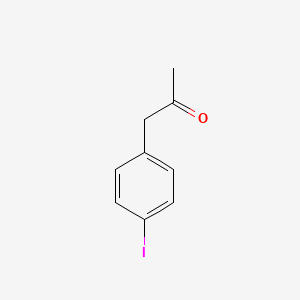

1-(4-Iodophenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGJARNQRGQCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548983 | |

| Record name | 1-(4-Iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21906-36-5 | |

| Record name | 1-(4-Iodophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21906-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Iodophenyl Propan 2 One

Precursor-Based Synthetic Routes and Mechanistic Considerations

Precursor-based syntheses involve the transformation of carefully chosen starting materials that already contain significant portions of the final molecular structure. These routes are often reliable and provide good yields of the desired product.

Synthesis from Phenylacetone (B166967) Derivatives via Halogenation (e.g., electrophilic iodination)

One potential route to 1-(4-Iodophenyl)propan-2-one is the direct halogenation of a phenylacetone precursor. This approach involves an electrophilic aromatic substitution reaction where an iodine atom is introduced onto the phenyl ring. The acetyl group on phenylacetone is an ortho-, para-director; however, steric hindrance at the ortho position generally favors substitution at the para-position.

The reaction typically proceeds by activating an iodine source to generate a potent electrophile. Common iodinating agents include iodine monochloride or a combination of an iodide salt with a strong oxidizing agent. guidechem.com The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the 4-iodinated product.

| Iodinating Reagent | Catalyst/Co-reagent | Typical Conditions |

| Iodine Monochloride (ICl) | Lewis Acid (e.g., AlCl₃) | Inert solvent, controlled temperature |

| Potassium Iodide (KI) | Strong Acid (e.g., H₂SO₄) | Controlled temperature |

Synthesis from Iodobenzene (B50100) Derivatives (e.g., Friedel-Crafts acylation, palladium-catalyzed coupling)

Synthesizing this compound from iodobenzene derivatives offers robust and well-established alternatives.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto the iodobenzene ring. nih.gov The reaction of iodobenzene with an appropriate acylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), can yield the target compound. The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the iodobenzene ring. organic-chemistry.org The iodine atom is a deactivating but ortho-, para-directing group, leading to the desired para-substituted product. researchgate.net

Palladium-Catalyzed Coupling: Modern cross-coupling reactions provide a powerful method for C-C bond formation. The palladium-catalyzed α-arylation of acetone (B3395972) with an aryl halide is a direct approach to synthesizing α-aryl ketones. organic-chemistry.orgnih.gov In this context, 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene (B50087) can be coupled with the enolate of acetone. The success of this reaction, particularly in achieving selective mono-arylation, often depends on the use of specialized ligand systems that can control the reactivity of the palladium catalyst. organic-chemistry.orgnih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the acetone enolate and subsequent reductive elimination to form the product and regenerate the catalyst. nih.gov

| Method | Aryl Substrate | Coupling Partner | Catalyst System | Base | Solvent |

| Friedel-Crafts | Iodobenzene | Propanoyl Chloride | AlCl₃ | - | CS₂, CH₂Cl₂ |

| Pd-Catalyzed | 1-Bromo-4-iodobenzene | Acetone | Pd(OAc)₂ / P,N-Ligand | Cs₂CO₃ | Acetone |

Multistep Convergent Synthetic Strategies

Convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. This approach can be highly efficient for complex molecules. A plausible convergent strategy for this compound could involve a Sonogashira coupling reaction between 1,4-diiodobenzene and a suitable three-carbon alkyne, such as propargyl alcohol. wikipedia.org

This would be followed by the hydration of the resulting alkyne. The Sonogashira coupling, catalyzed by palladium and a copper co-catalyst, would form a C-C bond between the aryl iodide and the terminal alkyne. nih.govrsc.org The subsequent hydration of the alkyne functionality, typically catalyzed by mercury salts or other transition metals in an acidic aqueous medium, would yield the corresponding ketone, this compound.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods are at the forefront of modern organic synthesis, offering high efficiency, selectivity, and atom economy.

Transition Metal-Catalyzed C-C Bond Formation Reactions

As mentioned previously, palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation. The direct mono-α-arylation of acetone represents a significant advance in this area. organic-chemistry.org The challenge in such reactions is to prevent di-arylation, which is often a competing process. The development of bulky, electron-rich phosphine (B1218219) ligands or specialized P,N-ligands has been crucial in controlling the selectivity of these reactions, allowing for the efficient synthesis of mono-arylated products like this compound. organic-chemistry.orgnih.gov These catalyst systems are effective for a range of aryl halides, including iodides, bromides, and even chlorides. nih.gov

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. While specific organocatalytic methods for the stereoselective synthesis of this compound are not extensively documented, the principles of asymmetric α-functionalization of ketones are well-established.

A potential approach could involve the asymmetric α-arylation of propanal or other propanone precursors using a chiral organocatalyst, followed by conversion to the target ketone. Chiral secondary amines, such as proline and its derivatives, are known to catalyze α-functionalization reactions via enamine intermediates. semanticscholar.org The enamine formed between the ketone and the chiral catalyst would then react with an electrophilic arylating agent. This strategy could, in principle, be adapted to introduce the 4-iodophenyl group enantioselectively. Another possibility lies in the asymmetric functionalization of β-keto esters, which are versatile substrates in organocatalytic reactions, followed by decarboxylation to yield the chiral ketone. nih.govacs.orgresearchgate.net

Photoredox Catalysis and Electrocatalysis in Aryl Iodoketone Formation

The formation of α-aryl ketones, such as this compound, has been significantly advanced by the advent of photoredox catalysis and electrocatalysis. These methods utilize light energy or electric current, respectively, to facilitate single-electron transfer (SET) processes, enabling the formation of carbon-carbon bonds under mild conditions.

Photoredox Catalysis harnesses visible light to excite a photocatalyst, which can then mediate the transfer of electrons to or from organic substrates, generating reactive radical intermediates. This strategy can be applied to the synthesis of aryl iodoketones by coupling aryl iodides with ketone precursors. For instance, a general approach involves the photoredox-mediated generation of an acyl radical from an appropriate precursor, which can then be coupled with an aryl halide. While specific studies on the direct photoredox synthesis of this compound are not extensively detailed, the principles can be applied from similar transformations. A plausible pathway could involve the coupling of a propan-2-one enolate or its equivalent with a 4-iodophenyl radical generated from 1,4-diiodobenzene under photoredox conditions. The versatility of this method allows for high functional group tolerance, which is a significant advantage in complex molecule synthesis.

Electrocatalysis offers an alternative, reagent-light approach to forging C-C bonds. In the context of aryl iodoketone synthesis, electrochemical methods can be employed for the α-arylation of ketones. organic-chemistry.org This can be achieved by reacting aryl diazonium salts (derived from anilines) with ketone enol acetates. organic-chemistry.org Another electrochemical strategy involves the oxidation of arylmethylketones in the presence of an iodide mediator. buecher.de The iodide can be anodically oxidized to generate iodine, which then participates in the formation of a C-I bond with the ketone enolate, followed by subsequent reaction steps. buecher.de These electrochemical reactions can often be performed using inexpensive graphite (B72142) electrodes, highlighting the practicality of the process. organic-chemistry.org

The table below summarizes representative conditions for these advanced methodologies applicable to the formation of aryl ketones.

| Methodology | Catalyst/Mediator | Reactants | Key Features |

| Photoredox Catalysis | Transition-metal complexes (e.g., Ru, Ir) or Organic Dyes | Aryl Halides, Ketone Precursors (e.g., enolates, α-keto acids) | Mild reaction conditions, high functional group tolerance, light-driven. google.com |

| Electrocatalysis | Typically catalyst-free at the electrode; may use mediators (e.g., KI). libretexts.org | Aryl Diazonium Salts, Enol Acetates; or Arylmethylketones, Iodide. organic-chemistry.orgbuecher.de | Avoids stoichiometric chemical oxidants/reductants, high atom economy. organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis of this compound

Development of Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Reactions: One promising approach is the use of mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate chemical reactions in the absence of a solvent. nih.gov Mechanochemical methods have been successfully applied to acyl Suzuki-Miyaura cross-couplings for the synthesis of ketones. google.com For this compound, a potential solvent-free route could be a Friedel-Crafts-type acylation using a solid-state catalyst or methanesulfonic anhydride, which can promote the reaction with minimal waste. acs.org Such solvent-free conditions often lead to shorter reaction times, simpler work-up procedures, and reduced environmental impact. science.gov

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents often have limited solubility in water, the development of water-tolerant catalysts and surfactant-based micellar catalysis has expanded the scope of aqueous synthesis. Palladium-catalyzed coupling reactions of aryl boronic acids with acyl chlorides or anhydrides have been shown to proceed smoothly in water, offering a green pathway to aryl ketones. google.com Applying this to the target molecule could involve the reaction of 4-iodophenylboronic acid with a propanoylating agent in an aqueous system.

| Reaction Medium | Approach | Potential Reactants for this compound Synthesis | Advantages |

| Solvent-Free | Mechanochemistry | 4-Iodoacyl chloride, organometallic propane (B168953) reagent | Reduced solvent waste, potential for higher energy efficiency. nih.gov |

| Solvent-Free | Solid-state catalysis | 4-Iodobenzene, propanoyl chloride/anhydride | Avoids hazardous solvents, simplifies purification. acs.org |

| Aqueous Medium | Micellar Catalysis | 4-Iodophenylboronic acid, propanoylating agent | Environmentally benign solvent, enhanced reaction rates in some cases. google.com |

Evaluation of Atom Economy and Reaction Efficiency

Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. primescholars.com

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. buecher.delibretexts.org

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For a hypothetical synthesis of this compound via a Friedel-Crafts acylation of iodobenzene with propionic anhydride, the atom economy can be calculated. Addition reactions, by their nature, tend to have 100% atom economy as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. rsc.org

Reaction Mass Efficiency (RME) provides a more practical measure by considering the actual masses of reactants, solvents, and reagents used to produce a given mass of the product. It accounts for chemical yield, excess reagents, and solvent usage, offering a more holistic view of the process's "greenness." Improving RME involves optimizing reaction conditions to achieve high yields while minimizing the use of auxiliary substances.

The table below illustrates a comparative analysis of different synthetic routes based on these metrics.

| Metric | Ideal Value | Significance in Synthesis of this compound |

| Atom Economy | 100% | Guides the selection of reaction types; addition reactions are preferred over substitution reactions to minimize waste. primescholars.com |

| Reaction Mass Efficiency | Closer to 100% | Provides a realistic assessment of waste generation, encouraging the use of catalytic methods and solvent reduction. |

Utilization of Renewable Feedstocks and Environmentally Benign Reagents

The long-term sustainability of chemical manufacturing relies on shifting from petrochemical-based feedstocks to renewable resources.

Renewable Feedstocks: The aromatic core and the propane unit of this compound could potentially be derived from biomass. nih.gov Lignin, a major component of wood, is a rich source of aromatic compounds like vanillin (B372448) and other phenols, which can be chemically modified to produce iodobenzene. rsc.org The three-carbon chain of propan-2-one can be sourced from the fermentation of sugars or the catalytic conversion of glycerol, a byproduct of biodiesel production. While the multi-step conversion of these renewable feedstocks into the final product is a complex challenge, ongoing research in biorefineries is opening new possibilities. researchgate.netrsc.org

Environmentally Benign Reagents: The choice of reagents significantly impacts the environmental footprint of a synthesis. For the iodination step, traditional methods often use molecular iodine with strong oxidants. Greener alternatives include using iodide salts (like KI) with electrochemical oxidation or employing less hazardous iodinating agents. buecher.de Similarly, replacing strong, corrosive acids in Friedel-Crafts reactions with recyclable solid acid catalysts represents a move towards more environmentally benign processes. acs.org

| Component | Petrochemical Source | Potential Renewable Source | Greener Reagent/Process |

| Aromatic Ring (Iodophenyl) | Benzene (B151609) from crude oil | Lignin-derived phenols (e.g., from wood processing). rsc.org | Use of recyclable iodinating agents or electro-iodination to replace harsh oxidants. buecher.de |

| Propanone Unit | Propene from crude oil | Glycerol (from biodiesel), fermentation of carbohydrates. | Catalytic acylation using solid acid catalysts instead of stoichiometric Lewis acids. acs.org |

By focusing on these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and more efficient.

Elucidation of Chemical Reactivity and Transformation Pathways of 1 4 Iodophenyl Propan 2 One

Reactivity of the Ketone Moiety

The ketone's carbonyl group and its adjacent α-carbons are hubs of reactivity. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the α-hydrogens are acidic, allowing for the formation of enolates, which are potent nucleophiles.

Nucleophilic Addition Reactions (e.g., Grignard, hydride reduction, Wittig reactions)

Nucleophilic addition is a fundamental reaction of ketones, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com This process can be irreversible with strong nucleophiles like organometallics and hydrides. masterorganicchemistry.com

Grignard Reactions: The addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon results in the formation of a tertiary alcohol after an acidic workup. For example, reacting 1-(4-iodophenyl)propan-2-one with methylmagnesium bromide would yield 2-(4-iodophenyl)-3-methylbutan-2-ol.

Hydride Reduction: The ketone can be reduced to a secondary alcohol using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, converting the ketone to 1-(4-iodophenyl)propan-2-ol. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. ucalgary.ca

Wittig Reaction: The Wittig reaction is a powerful method for alkene synthesis from ketones or aldehydes. libretexts.org It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with a carbon group, forming an alkene and the highly stable triphenylphosphine (B44618) oxide. lumenlearning.compressbooks.pub This reaction proceeds through a four-membered ring intermediate known as an oxaphosphetane. lumenlearning.compressbooks.pub

| Reaction Type | Reagent | Product |

| Hydride Reduction | Sodium borohydride (NaBH₄) | 1-(4-Iodophenyl)propan-2-ol |

| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 2-(4-Iodophenyl)-3-methylbutan-2-ol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Iodo-4-(2-methylprop-1-en-2-yl)benzene |

Carbonyl Group Transformations (e.g., enolization, tautomerism, oxime formation)

Enolization and Tautomerism: Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomer. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. masterorganicchemistry.com Although the keto form is generally more stable and predominates, the enol form is a key intermediate in many reactions. libretexts.orgyoutube.com The equilibrium can be catalyzed by either acid or base.

Oxime Formation: Ketones react with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction to form oximes. wikipedia.org This reaction is a reliable method for identifying aldehydes and ketones. wikipedia.org The reaction of this compound with hydroxylamine yields this compound oxime. The process begins with the nucleophilic attack of the nitrogen from hydroxylamine on the carbonyl carbon. youtube.com Subsequent dehydration leads to the formation of the C=N double bond characteristic of an oxime. masterorganicchemistry.com

Alpha-Functionalization Reactions via Enolate Chemistry (e.g., alkylation, aldol (B89426) condensation)

The acidity of the α-hydrogens (pKa ≈ 19-21 for ketones) allows for their removal by a suitable base to form a resonance-stabilized nucleophile called an enolate. libretexts.org This enolate can then react with various electrophiles.

Alkylation: The enolate can undergo Sₙ2 reactions with alkyl halides to form a new carbon-carbon bond at the α-position. For instance, treatment with a base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide would introduce a methyl group on the α-carbon, yielding 3-(4-iodophenyl)butan-2-one.

Aldol Condensation: The aldol reaction is a cornerstone of C-C bond formation, combining two carbonyl compounds to create a β-hydroxy carbonyl compound. wikipedia.org The enolate of this compound can act as the nucleophile, attacking the electrophilic carbonyl carbon of another molecule, such as an aldehyde (a crossed-aldol reaction). magritek.comazom.com The initial product is a β-hydroxy ketone, which can often be dehydrated under the reaction conditions to form an α,β-unsaturated ketone.

Cyclization and Condensation Reactions for Scaffold Construction

The reactive nature of the ketone and its corresponding enolate makes this compound a valuable precursor for synthesizing heterocyclic scaffolds. Through reactions with bifunctional reagents, various ring systems can be constructed. For example, condensation with 1,2-diamines can lead to the formation of benzodiazepine (B76468) derivatives, while reaction with β-ketoesters can be employed in the synthesis of substituted pyridines or pyrimidines. These condensation reactions are fundamental in building molecular complexity from relatively simple starting materials.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes them excellent substrates for these transformations. nrochemistry.comwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination. nrochemistry.comlibretexts.orgnih.gov

Heck Reaction: This reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org For example, reacting this compound with ethyl acrylate (B77674) would yield ethyl (E)-3-(4-(2-oxopropyl)phenyl)acrylate. The reaction is often stereoselective, favoring the formation of the trans-alkene product. youtube.com

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org Coupling with phenylacetylene (B144264) would produce 1-(4-(phenylethynyl)phenyl)propan-2-one.

Suzuki-Miyaura Coupling: This widely used reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, catalyzed by a palladium complex in the presence of a base. libretexts.orgyonedalabs.com The reaction is valued for its mild conditions and the low toxicity of the boron reagents. Reacting this compound with phenylboronic acid would yield 1-(biphenyl-4-yl)propan-2-one.

Stille Reaction: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.comlibretexts.org For example, coupling with tributyl(vinyl)stannane would yield 1-(4-vinylphenyl)propan-2-one. A significant drawback is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck Reaction | Alkene (e.g., Ethyl acrylate) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne |

| Suzuki-Miyaura Coupling | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |

| Stille Reaction | Organostannane (e.g., Tributyl(vinyl)stannane) | Pd(PPh₃)₄ | Aryl-alkene/alkyne/aryl |

Copper-Mediated and Other Transition Metal-Catalyzed Transformations

The carbon-iodine (C-I) bond in this compound is a key site for functionalization via transition metal catalysis. The high reactivity of aryl iodides in oxidative addition steps makes this compound an excellent substrate for a variety of cross-coupling reactions. nrochemistry.comwikipedia.org These methods are generally chemoselective, targeting the C-I bond without affecting the ketone functionality under appropriate conditions.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, including ketones. nrochemistry.com For instance, a domino intermolecular Sonogashira coupling followed by intramolecular cyclization has been successfully performed on the related substrate 1-(2-bromophenoxy)propan-2-one, demonstrating the compatibility of the propan-2-one moiety in such transformations. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and is known for its high functional group tolerance and stereoselectivity, typically favoring the trans product. organic-chemistry.orgyoutube.com

Suzuki-Miyaura Coupling: This versatile reaction couples the aryl iodide with an organoboron species (like a boronic acid or ester) using a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The mild reaction conditions and the commercial availability of a vast array of boronic acids make it a widely used method for synthesizing biaryl compounds and other complex structures. wikipedia.org

Ullmann Condensation: Traditionally a copper-mediated reaction, the Ullmann condensation can be used to form C-O, C-N, and C-S bonds by coupling the aryl iodide with alcohols, amines, or thiols, respectively. wikipedia.org Modern protocols often use soluble copper catalysts with ligands, allowing for milder reaction conditions than the harsh temperatures required historically. wikipedia.orgorganic-chemistry.org

The table below summarizes the potential transition metal-catalyzed transformations for this compound.

| Reaction | Coupling Partner | Typical Catalysts | Typical Reagents | Product Type |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Amine Base (e.g., NEt₃, DiPA) | 1-(4-(Alkynyl)phenyl)propan-2-one |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃ | Base (e.g., NEt₃, K₂CO₃) | 1-(4-(Alkenyl)phenyl)propan-2-one |

| Suzuki-Miyaura Coupling | Organoboron (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Base (e.g., Na₂CO₃, K₃PO₄) | 1-(4-(Aryl/Vinyl)phenyl)propan-2-one |

| Ullmann Condensation (N-Arylation) | Amine (R₂NH) | CuI, Ligand (e.g., Phenanthroline) | Base (e.g., K₂CO₃, Cs₂CO₃) | 1-(4-(Amino)phenyl)propan-2-one |

| Ullmann Condensation (O-Arylation) | Alcohol/Phenol (R-OH) | CuI, Ligand (e.g., Phenanthroline) | Base (e.g., K₂CO₃, Cs₂CO₃) | 1-(4-(Alkoxy/Aryloxy)phenyl)propan-2-one |

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comacsgcipr.org

In the case of this compound, the propan-2-one substituent is located para to the iodine atom. However, the acetyl group (–COCH₃) is only a moderately deactivating, electron-withdrawing group. Consequently, it does not sufficiently activate the phenyl ring for SNAr reactions under standard conditions. chemistrysteps.com The high energy of the Meisenheimer complex that would be formed without strong stabilization makes the reaction pathway unfavorable. libretexts.org Therefore, attempts to displace the iodide with common nucleophiles under typical SNAr conditions are generally unsuccessful. The reaction would require harsh conditions or the use of very powerful nucleophiles to proceed, if at all. libretexts.org

Directed ortho-Metalation and Related Aromatic Functionalizations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

The ketone functionality in this compound is not a classical DMG. Furthermore, the presence of the ketone and the aryl iodide moieties leads to competing and more favorable reaction pathways when treated with strong organolithium bases (e.g., n-butyllithium), making a standard DoM reaction unfeasible.

The primary competing reactions are:

Nucleophilic Addition: Organolithium reagents are potent nucleophiles and will readily attack the electrophilic carbonyl carbon of the ketone. This addition reaction is typically very fast and would consume the organolithium reagent.

Halogen-Metal Exchange: The reaction between an organolithium reagent and an aryl iodide can result in a rapid iodine-lithium exchange. uwindsor.ca This process is often faster than deprotonation of an aromatic C-H bond, even one that is activated. uwindsor.ca

Therefore, treating this compound with an organolithium reagent would likely result in a mixture of products from nucleophilic addition to the ketone and/or formation of a new aryllithium species at the C4 position, rather than the desired ortho-lithiated species.

| Reagent | Potential Reaction Pathway | Resulting Intermediate/Product | Feasibility of DoM |

|---|---|---|---|

| Organolithium (R-Li) | Nucleophilic Addition to Carbonyl | Tertiary Alcohol | Unlikely |

| Iodine-Lithium Exchange | 1-(4-Lithiophenyl)propan-2-one |

Chemoselective and Regioselective Transformations of Polyfunctional Substrates

Chemoselectivity and regioselectivity are critical considerations in the synthesis of complex molecules from polyfunctional substrates like this compound. The molecule possesses multiple reactive sites: the C-I bond, the carbonyl group, and the α- and benzylic protons.

The transition metal-catalyzed cross-coupling reactions discussed in section 3.2.2 are prime examples of chemoselective transformations. In these reactions, the palladium or copper catalyst selectively activates the carbon-iodine bond for C-C, C-N, or C-O bond formation, leaving the ketone functional group intact. This selectivity is fundamental to the utility of cross-coupling chemistry and allows for the late-stage functionalization of the aryl ring without the need for protecting the ketone.

Conversely, reactions involving strong nucleophiles or bases, such as organolithium or Grignard reagents, would chemoselectively target the carbonyl group for nucleophilic addition. The electrophilicity of the carbonyl carbon makes it the most reactive site toward these reagents.

Regioselectivity can be observed in reactions that differentiate between the ortho and meta positions on the phenyl ring or between the α- and benzylic protons. As discussed, directed ortho-metalation is not a viable strategy for this substrate due to competing reactions. Functionalization at the α-position to the ketone can be achieved by forming the enolate under basic conditions, which can then react with various electrophiles. This represents a regioselective transformation that targets the α-carbon over other positions.

Stereochemical Control and Diastereoselective/Enantioselective Transformations

The prochiral ketone in this compound presents an opportunity for introducing stereochemistry into the molecule. The most direct approach to achieve stereochemical control is through the asymmetric reduction of the carbonyl group to produce a chiral secondary alcohol, 1-(4-iodophenyl)propan-2-ol.

Enantioselective Ketone Reduction:

Several well-established methods for the enantioselective reduction of ketones could be applied to this substrate. These methods utilize chiral catalysts or reagents to control the facial selectivity of hydride delivery to the carbonyl group, resulting in one enantiomer of the alcohol in excess.

Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts with chiral diphosphine and diamine ligands to achieve highly enantioselective hydrogenation of aromatic ketones.

Corey-Bakshi-Shibata (CBS) Reduction: This approach uses a borane (B79455) reagent in the presence of a catalytic amount of a chiral oxazaborolidine catalyst to deliver hydride with high enantioselectivity.

Asymmetric Transfer Hydrogenation: This method often uses transition metal catalysts (e.g., ruthenium, iron) with chiral ligands to transfer hydrogen from a source like isopropanol (B130326) or formic acid to the ketone. nih.gov

The successful application of these methods would yield enantiomerically enriched (R)- or (S)-1-(4-iodophenyl)propan-2-ol, which are valuable chiral building blocks for further synthesis.

The table below outlines potential methods for the enantioselective reduction of this compound.

| Method | Typical Catalyst/Reagent | Expected Product | Key Feature |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru(II)/Chiral Diphosphine-Diamine Complex | (R)- or (S)-1-(4-Iodophenyl)propan-2-ol | High enantioselectivity for aryl ketones. |

| CBS Reduction | BH₃·THF, Chiral Oxazaborolidine | (R)- or (S)-1-(4-Iodophenyl)propan-2-ol | Catalytic, predictable stereochemical outcome. |

| Asymmetric Transfer Hydrogenation | [RuCl₂(arene)]₂/Chiral Amino Alcohol | (R)- or (S)-1-(4-Iodophenyl)propan-2-ol | Uses isopropanol or formic acid as a hydride source. |

Diastereoselective transformations could be envisioned if the molecule were to react with a chiral reagent at the α-position or if a pre-existing stereocenter influenced a reaction at the ketone. For example, the aldol reaction of the enolate of this compound with a chiral aldehyde could lead to the formation of diastereomeric products.

Advanced Spectroscopic and Structural Characterization Studies of 1 4 Iodophenyl Propan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-(4-iodophenyl)propan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule. The methyl protons (H3) adjacent to the carbonyl group would appear as a singlet, typically in the range of δ 2.1-2.3 ppm. The methylene (B1212753) protons (H1) situated between the aromatic ring and the carbonyl group would also appear as a singlet, generally shifted downfield to approximately δ 3.7-3.9 ppm due to the influence of both the aryl and carbonyl groups. The aromatic protons on the 4-iodophenyl ring exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the iodine atom (H2', H6') are expected around δ 6.9-7.1 ppm, while the protons meta to the iodine (H3', H5') would be further downfield around δ 7.6-7.8 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C2) is the most deshielded, appearing significantly downfield, typically in the δ 205-208 ppm range. The methyl carbon (C3) is found in the aliphatic region, around δ 29-31 ppm, while the methylene carbon (C1) is expected near δ 45-48 ppm. In the aromatic region, four signals are anticipated: the carbon bearing the iodine atom (C4') is found around δ 92-94 ppm, the carbon attached to the propanone side chain (C1') at approximately δ 135-137 ppm, and the two sets of CH carbons (C2'/C6' and C3'/C5') appear in the δ 128-140 ppm range.

2D NMR techniques are crucial for confirming these assignments.

COSY (Correlation Spectroscopy): This experiment would show correlations between J-coupled protons. For this molecule, the primary use would be to confirm the coupling between the ortho and meta protons within the aromatic ring's AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for the methyl, methylene, and aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is key for assembling the molecular fragments. Expected key correlations would include the methylene protons (H1) to the carbonyl carbon (C2) and to the aromatic carbons (C1', C2', C6'), as well as the methyl protons (H3) to the carbonyl carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected correlation would be between the methylene protons (H1) and the ortho-aromatic protons (H2', H6'), confirming their spatial proximity.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|---|

| 1 | CH₂ | 3.7 – 3.9 | s (singlet) | 45 – 48 | C2, C1', C2'/C6' |

| 2 | C=O | - | - | 205 – 208 | H1, H3 |

| 3 | CH₃ | 2.1 – 2.3 | s (singlet) | 29 – 31 | C2 |

| 1' | C | - | - | 135 – 137 | H1, H2'/H6' |

| 2', 6' | CH | 6.9 – 7.1 | d (doublet) | 128 – 140 | C4', C1' |

| 3', 5' | CH | 7.6 – 7.8 | d (doublet) | C1', C4' | |

| 4' | C-I | - | - | 92 – 94 | H2'/H6', H3'/H5' |

For a relatively simple and flexible molecule like this compound, standard NMR experiments are typically conducted at room temperature. Dynamic NMR studies, which involve acquiring spectra at variable temperatures, would likely not reveal significant conformational changes, such as restricted rotation around the C1-C1' bond, as the energy barrier for such rotation is expected to be low. The molecule is anticipated to exist as a rapidly equilibrating mixture of conformers in solution, resulting in time-averaged signals in the NMR spectra. Conformational analysis would primarily rely on NOESY data to establish through-space proximities and computational modeling to predict the lowest energy conformations.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₉H₉IO), the calculated exact mass of the molecular ion [M]⁺˙ is 260.9702. HRMS analysis would be expected to yield an experimental value extremely close to this theoretical mass, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

|---|---|---|---|

| C₉H₉IO | [M]⁺˙ | 260.9702 | ~260.9702 ± 0.0013 |

| C₉H₁₀IO | [M+H]⁺ | 261.9775 | ~261.9775 ± 0.0013 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion at m/z 260) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides definitive structural information.

The fragmentation of this compound is predicted to follow pathways characteristic of aryl ketones. The molecular ion peak at m/z 260 would be clearly visible. A primary fragmentation pathway involves the cleavage of the C1-C2 bond (alpha-cleavage relative to the carbonyl group), leading to the formation of a stable 4-iodobenzyl cation.

Loss of an acetyl radical (•COCH₃): Cleavage of the C1-C2 bond would result in the loss of a neutral acetyl radical (mass 43) and the formation of the 4-iodobenzyl cation ([C₇H₆I]⁺) at m/z 217 . This is expected to be a very prominent peak in the spectrum.

Loss of a methyl radical (•CH₃): Alpha-cleavage on the other side of the carbonyl group would lead to the loss of a methyl radical (mass 15) to form the 1-(4-iodophenyl)acetylium ion ([C₈H₆IO]⁺) at m/z 245 . This peak is also expected to be significant.

Formation of the acetyl cation: Cleavage of the C1-aryl bond could produce the acetyl cation ([CH₃CO]⁺) at m/z 43 , which is a characteristic fragment for methyl ketones and is often the base peak in their spectra.

Loss of Iodine: Fragmentation can also involve the loss of the iodine atom (mass 127) from the molecular ion or major fragments, leading to ions at m/z 133 ([C₉H₉O]⁺) or m/z 90 ([C₇H₆]⁺).

This fragmentation pattern allows for clear differentiation from isomers, such as 3-(4-iodophenyl)propanal, which would exhibit different characteristic fragmentation pathways.

| m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 260 | Molecular Ion | [C₉H₉IO]⁺˙ | Parent Molecule |

| 245 | [M - CH₃]⁺ | [C₈H₆IO]⁺ | Loss of methyl radical |

| 217 | [M - COCH₃]⁺ | [C₇H₆I]⁺ | Loss of acetyl radical |

| 133 | [M - I]⁺ | [C₉H₉O]⁺ | Loss of iodine atom |

| 43 | Acetyl cation | [C₂H₃O]⁺ | Cleavage of C1-aryl bond |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinburghanalytical.com IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. edinburghanalytical.com

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . This typically appears in the range of 1705-1725 cm⁻¹ for aliphatic ketones. The aromatic ring will give rise to several characteristic bands, including C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The para-disubstitution pattern on the benzene (B151609) ring is often indicated by a sharp band in the 850-810 cm⁻¹ range due to out-of-plane C-H bending. The C-I stretching vibration is expected at a much lower frequency, typically in the 600-500 cm⁻¹ region.

In the Raman spectrum, the non-polar or symmetric vibrations are often more intense. Therefore, the aromatic C=C ring stretching vibrations around 1600 cm⁻¹ are expected to be strong. s-a-s.org The symmetric C-C stretching of the ketone backbone would also be visible. ias.ac.in While the C=O stretch is also Raman active, it is typically less intense than in the IR spectrum. The complementarity of the two techniques provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional groups and the substitution pattern of the aromatic ring. s-a-s.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 – 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 – 2850 | Medium | Medium |

| C=O Stretch (Ketone) | 1725 – 1705 | Strong | Medium |

| Aromatic C=C Stretch | 1610 – 1580, 1500 – 1450 | Medium-Strong | Strong |

| para-Substituted Ring Bend | 850 – 810 | Strong | Medium |

| C-I Stretch | 600 – 500 | Medium | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure of 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride was determined to be in the triclinic space group P-1. mdpi.com The asymmetric unit consists of one cation of the compound and one chloride anion. The solid-state structure is stabilized by a network of hydrogen bonds, specifically N-H···Cl and C-H···Cl interactions, which link the organic cations and chloride anions. mdpi.com This intricate network of non-covalent interactions dictates the packing of the molecules in the crystal lattice.

The conformation of the propan-1-one chain relative to the phenyl ring is a critical aspect of the molecular geometry. In the case of the studied chlorophenyl derivative, the dihedral angle between the phenyl ring and the plane of the ketone group provides information on the degree of twisting between these two moieties. The bond lengths and angles within the molecule are consistent with standard values for similar organic compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅Cl₂NO |

| Formula Weight | 248.15 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0353(2) |

| b (Å) | 8.1130(3) |

| c (Å) | 13.0645(5) |

| α (°) | 87.483(3) |

| β (°) | 83.051(3) |

| γ (°) | 74.201(3) |

| Volume (ų) | 610.65(4) |

| Z | 2 |

| Density (calculated) | 1.350 Mg/m³ |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are exceptionally sensitive to the three-dimensional structure of molecules and are therefore invaluable for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds. The primary techniques in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit a CD or ORD spectrum. However, derivatives of this compound can be chiral. For instance, substitution at the first or third carbon of the propane (B168953) chain, or reduction of the ketone to a hydroxyl group, can create a stereocenter, leading to a pair of enantiomers.

For such chiral derivatives of this compound, chiroptical spectroscopy would be a critical tool for their stereochemical characterization.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. Chiral molecules exhibit characteristic CD spectra with positive or negative peaks, known as Cotton effects, in the region of their chromophores' absorption. Enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample of unknown enantiomeric purity to that of the pure enantiomer, the enantiomeric excess can be accurately determined.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots this rotation against wavelength. Similar to CD, enantiomers exhibit mirror-image ORD curves. ORD is closely related to CD through the Kronig-Kramers relations, and both techniques provide information about the stereochemistry of a molecule.

In a hypothetical scenario where a chiral derivative of this compound, for example, (R)- and (S)-1-(4-iodophenyl)propan-2-ol, has been synthesized, CD or ORD spectroscopy would be employed to determine the success of an asymmetric synthesis. A sample of the product would be analyzed, and its CD or ORD spectrum would be recorded. The magnitude of the observed signal, when compared to a standard of the enantiomerically pure compound, would allow for the calculation of the enantiomeric excess.

While specific experimental chiroptical data for a chiral derivative of this compound is not available in the surveyed literature, the principles of these techniques are well-established and would be directly applicable for the stereochemical analysis of any such chiral derivatives.

Computational and Theoretical Chemistry Insights into 1 4 Iodophenyl Propan 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation in terms of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Molecular Orbital Analysis and Charge Distribution Calculations

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each MO representing a specific spatial distribution and energy level for the electrons. Analysis of the molecular orbitals of 1-(4-iodophenyl)propan-2-one would reveal how the atomic orbitals of carbon, hydrogen, oxygen, and iodine combine to form the bonding and anti-bonding framework of the molecule. This analysis provides a basis for understanding the molecule's stability and spectroscopic properties.

Charge distribution calculations, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis within the DFT framework, would quantify the partial atomic charges on each atom in this compound. This information is crucial for understanding the molecule's polarity, intermolecular interactions, and the reactivity of different atomic sites. For instance, the electronegativity of the oxygen and iodine atoms is expected to lead to a significant polarization of the C=O and C-I bonds.

Interactive Data Table: Predicted Atomic Charges in this compound (Hypothetical DFT Data)

| Atom | Predicted Partial Charge (e) |

| I | -0.15 to -0.25 |

| C (aromatic, bonded to I) | +0.10 to +0.20 |

| C (carbonyl) | +0.40 to +0.50 |

| O (carbonyl) | -0.40 to -0.50 |

| C (methylene) | -0.10 to -0.20 |

| C (methyl) | -0.20 to -0.30 |

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents the lowest energy empty orbital and is related to the molecule's ability to accept electrons (electrophilicity).

For this compound, the energy and spatial distribution of the HOMO and LUMO would be key determinants of its reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The locations of the HOMO and LUMO densities would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For example, the LUMO is likely to be centered on the carbonyl carbon, making it susceptible to attack by nucleophiles, while the HOMO may have significant contributions from the iodine atom and the phenyl ring, suggesting potential sites for electrophilic attack.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them.

Computational Elucidation of Complex Reaction Pathways and Intermediates

By mapping the potential energy surface of a reaction, computational methods can trace the most energetically favorable route from reactants to products. For reactions involving this compound, such as its synthesis or subsequent transformations, these calculations could identify key intermediates and provide a deeper understanding of the reaction mechanism. For instance, in reactions involving the substitution of the iodine atom, computational studies could help to distinguish between different possible mechanisms, such as SN1, SN2, or radical pathways.

Calculation of Activation Energies and Kinetic Parameters

A critical aspect of understanding reaction mechanisms is the determination of the activation energy (Ea), which is the minimum energy required for a reaction to occur. Computational methods allow for the calculation of the energy of the transition state, and the difference between this energy and the energy of the reactants provides the activation energy. This information is vital for predicting reaction rates and understanding how factors like temperature and catalysts can influence the reaction outcome. By calculating the activation energies for different possible reaction pathways, chemists can predict which pathway is kinetically favored.

Conformational Analysis and Potential Energy Surfaces Mapping

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical properties and reactivity. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers to rotation around single bonds.

For this compound, rotation around the single bond connecting the phenyl ring and the propanone moiety would lead to different spatial arrangements of these groups. A potential energy surface (PES) map can be generated by calculating the energy of the molecule as a function of the dihedral angle of this bond. This map would reveal the most stable conformation(s) and the energy barriers between them. Understanding the preferred conformation is important for predicting how the molecule will interact with other molecules, such as in a biological system or during a chemical reaction.

Interactive Data Table: Hypothetical Rotational Energy Barriers for this compound

| Dihedral Angle (Phenyl-C-C=O) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Eclipsed |

| 60° | 0.0 | Staggered (Gauche) |

| 120° | 2.5 | Eclipsed |

| 180° | 0.5 | Staggered (Anti) |

Note: This table presents hypothetical data to illustrate the concept of a potential energy surface for bond rotation. Actual values would require specific computational studies.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

The prediction of spectroscopic properties is a cornerstone of computational chemistry, allowing for the theoretical determination of how a molecule will interact with electromagnetic radiation. These predictions are vital for interpreting experimental spectra and confirming molecular structures.

Disclaimer: The following data tables contain illustrative predicted values for this compound. As of the latest literature search, specific computational studies detailing the predicted spectroscopic data for this exact compound have not been published. The values presented are estimates based on established computational methodologies and typical results for analogous chemical structures and functional groups. They are intended to exemplify the output of such theoretical calculations.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating molecular structure. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. chemaxon.com These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is predicted by calculating the shielding for each hydrogen atom. The chemical environment, influenced by factors like proximity to the electronegative oxygen atom and the aromatic iodophenyl ring, dictates the specific shift.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methyl Protons (-CH₃) | 2.1 - 2.3 | Singlet (s) |

| Methylene (B1212753) Protons (-CH₂-) | 3.7 - 3.9 | Singlet (s) |

| Aromatic Protons (ortho to -CH₂-) | 6.9 - 7.1 | Doublet (d) |

| Aromatic Protons (ortho to -I) | 7.6 - 7.8 | Doublet (d) |

Predicted ¹³C NMR Chemical Shifts: Similarly, the chemical shifts for each carbon atom can be calculated. The carbon of the carbonyl group is characteristically found far downfield, while the carbons of the aromatic ring and the aliphatic chain appear at distinct, predictable positions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbon (-C H₃) | 28 - 32 |

| Methylene Carbon (-C H₂-) | 48 - 52 |

| Aromatic Carbon (C-I) | 92 - 96 |

| Aromatic Carbons (C-H) | 130 - 132 |

| Aromatic Carbon (C-CH₂) | 137 - 140 |

| Aromatic Carbons (C-H) | 138 - 141 |

| Carbonyl Carbon (C=O) | 205 - 210 |

Vibrational Frequencies (IR Spectroscopy)

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies corresponding to the different modes of motion (stretching, bending, etc.). These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.govresearchgate.net

Predicted Vibrational Frequencies: Key functional groups in this compound, such as the carbonyl group (C=O) and the C-I bond, have characteristic vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2920 - 2980 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1710 - 1730 | Strong |

| Aromatic C=C Stretch | 1580 - 1600 | Medium |

| Aromatic C=C Stretch | 1470 - 1490 | Medium |

| C-I Stretch | 500 - 600 | Medium-Strong |

UV-Vis Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. TD-DFT is the most common method for predicting UV-Vis spectra. rsc.orgmdpi.com It calculates the energies of electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of maximum absorption (λmax). The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption band.

Predicted UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the iodophenyl ring and n → π* transitions associated with the carbonyl group.

| Electronic Transition | Predicted λmax (nm) | Relative Intensity (Oscillator Strength) |

| n → π* (Carbonyl) | 300 - 320 | Low |

| π → π* (Aromatic) | 255 - 270 | High |

| π → π* (Aromatic) | 210 - 225 | High |

Applications in Advanced Organic Synthesis and Material Science Precursors

Role as a Key Building Block for the Synthesis of Complex Organic Molecules

The utility of 1-(4-Iodophenyl)propan-2-one as a foundational element in multi-step synthesis is well-recognized. It provides a robust phenylpropanone framework that can be elaborated upon to generate intricate and high-value chemical entities.

While this compound is a versatile synthetic intermediate, its direct application in the total synthesis of specific natural products is not extensively documented in mainstream chemical literature. However, its structural motifs are present in various natural compounds. Its value lies in its potential to construct key fragments of more complex natural product skeletons. For instance, the phenylpropanoid backbone is a common feature in many natural products, including lignans (B1203133) and flavonoids. Synthetic strategies could, in principle, utilize this compound as a starting material, employing the iodo-group as a handle for coupling with other synthetic intermediates to assemble the target natural product. The ketone functionality can be readily converted into other groups, such as alcohols or amines, or used to form new carbon-carbon bonds, further expanding its synthetic potential in this field.

The phenylpropanone core of this compound is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of pharmaceutical agents. A significant application of this compound is as a precursor for the synthesis of phenylisopropylamine derivatives. For example, it is a key starting material in the synthesis of 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a well-studied research chemical. acs.org The synthesis involves the reductive amination of the ketone group on this compound (after appropriate ring methoxylation steps), which converts the carbonyl into an amine, establishing the core structure of the target scaffold.

The general synthetic transformation is outlined below:

Step 1: Introduction of additional functional groups on the phenyl ring if required (e.g., methoxy (B1213986) groups).

Step 2: Reductive Amination. The ketone at the 2-position of the propane (B168953) chain is reacted with an amine source (like ammonia (B1221849) or a primary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). This process directly converts the ketone into the corresponding primary, secondary, or tertiary amine, thereby forming the desired pharmaceutical scaffold.

This modular approach allows for the creation of libraries of compounds for further investigation in drug discovery programs. The iodo-substituent can be retained in the final scaffold for subsequent modification or replaced during the synthetic sequence. acs.org

Precursor to Diverse Heterocyclic Compounds

Heterocyclic compounds are fundamental to organic chemistry and are core components of many functional molecules. This compound serves as a valuable precursor for the synthesis of various aromatic and non-aromatic heterocyclic systems.

The ketone functionality of this compound is instrumental in classical condensation reactions to form nitrogen-containing heterocycles.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a prominent method for constructing the indole ring system. This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. This compound can react with various substituted phenylhydrazines to produce a range of polysubstituted indoles. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (the Fischer rearrangement) followed by aromatization to yield the final indole product, which would bear a 4-iodophenyl group at the 2-position and a methyl group at the 3-position.

Quinoline (B57606) Synthesis: Quinolines can be synthesized through several methods, such as the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone. While this compound is not a β-diketone itself, it can be readily converted into one. For example, Claisen condensation with an appropriate ester (e.g., ethyl acetate) would yield the corresponding 1-(4-iodophenyl)-1,3-butanedione. This intermediate can then be reacted with anilines under acidic conditions to generate substituted quinolines, which are important structural motifs in many established pharmaceutical agents. nih.govmdpi.comnih.gov

The synthesis of five-membered oxygen and sulfur heterocycles can be achieved through the Paal-Knorr synthesis, which utilizes a 1,4-dicarbonyl compound as the key precursor. wikipedia.orgorganic-chemistry.org this compound can be converted into a suitable 1,4-dicarbonyl intermediate through a two-step process: α-halogenation of the ketone followed by reaction with a suitable nucleophile (e.g., the enolate of another ketone).

Furan Synthesis: Once the 1,4-dicarbonyl precursor is obtained, an acid-catalyzed intramolecular cyclization and dehydration reaction yields the corresponding substituted furan. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.com

Thiophene (B33073) Synthesis: To synthesize a thiophene, the 1,4-dicarbonyl intermediate is treated with a sulfurizing agent. wikipedia.orgorganic-chemistry.org Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used for this transformation, leading to the formation of a highly substituted thiophene ring. pharmaguideline.comijprajournal.comorganic-chemistry.org

The following table summarizes the general synthetic strategies for heterocycles starting from this compound.

| Target Heterocycle | Key Synthetic Method | Required Coreactant/Reagent | Resulting Structure |

| Indole | Fischer Indole Synthesis | Phenylhydrazine | 2-(4-Iodobenzyl)-3-methylindole |

| Quinoline | Combes Synthesis (via β-diketone) | Aniline, Acid | 2-Methyl-4-(4-iodophenyl)quinoline |

| Furan | Paal-Knorr Furan Synthesis (via 1,4-diketone) | Acid Catalyst (e.g., H₂SO₄) | Polysubstituted Furan |

| Thiophene | Paal-Knorr Thiophene Synthesis (via 1,4-diketone) | Sulfurizing Agent (e.g., P₄S₁₀) | Polysubstituted Thiophene |

Utilization in the Synthesis of Functional Organic Materials

The true versatility of this compound in materials science stems from the presence of the aryl iodide group. This functional group serves as a powerful linchpin in modern palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems that are the basis of many functional organic materials used in electronics and photonics. myskinrecipes.com

The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition to a low-valent palladium(0) catalyst, initiating the catalytic cycle for several key transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is exceptionally robust and tolerant of many functional groups (including the ketone in the parent molecule), allowing for the straightforward synthesis of biaryl compounds. By coupling this compound with various arylboronic acids, a diverse range of substituted biphenylpropanones can be synthesized, which can serve as precursors to liquid crystals or emissive materials for organic light-emitting diodes (OLEDs). commonorganicchemistry.comyoutube.commdpi.comlibretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgsynarchive.com This reaction is highly efficient for creating arylalkyne structures. These rigid, linear structures are highly desirable for creating molecular wires, organic semiconductors, and other functional materials where charge transport or specific photophysical properties are required.

The table below details these important cross-coupling reactions.

| Coupling Reaction | Reactant Partner | Catalyst System | C-C Bond Formed | Key Application Area |

| Suzuki-Miyaura | Aryl- or Vinyl-boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl or Aryl-Vinyl | OLEDs, Liquid Crystals, Conjugated Polymers |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Aryl-Alkynyl | Molecular Wires, Organic Semiconductors, Non-linear Optics |

Precursor for Polymer Monomers with Specific Electronic Properties

The development of functional polymers with tailored electronic properties is a cornerstone of modern materials science. The strategic modification of this compound can lead to the synthesis of novel monomers, which can then be polymerized to create materials with specific conductivities, energy levels, and optical characteristics.

The synthetic pathway to such monomers typically involves the initial transformation of the ketone group into a polymerizable moiety, such as a vinyl, acrylate (B77674), or styrenic group. Subsequently, the iodo-functionalized aromatic ring can be further elaborated through palladium-catalyzed cross-coupling reactions. This dual functionalization allows for the introduction of a wide array of electronically active groups, thereby fine-tuning the properties of the resulting polymer.

Table 1: Potential Cross-Coupling Reactions for Monomer Functionalization

| Cross-Coupling Reaction | Reactant | Resulting Linkage | Potential Electronic Property |

| Suzuki Coupling | Arylboronic acid | Aryl-Aryl | Modulation of HOMO/LUMO levels |

| Sonogashira Coupling | Terminal alkyne | Aryl-Alkyne | Extension of π-conjugation |

| Heck Coupling | Alkene | Aryl-Alkene | Introduction of vinylic systems |

| Buchwald-Hartwig Amination | Amine | Aryl-Amine | Introduction of electron-donating groups |

This table outlines potential synthetic strategies for modifying this compound to create functional monomers. The specific electronic properties would be dependent on the nature of the coupled substituent.

Detailed research has demonstrated that the incorporation of specific functional groups can significantly impact the electronic behavior of polymers. For instance, the introduction of electron-donating or electron-withdrawing substituents allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics.

Components in Conjugated Systems for Optoelectronic and Electronic Applications

Conjugated systems, characterized by alternating single and multiple bonds, are the fundamental components of many organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The reactive iodine atom on the phenyl ring of this compound makes it an excellent building block for the synthesis of these materials.

Palladium-catalyzed cross-coupling reactions are instrumental in constructing these extended π-systems. For example, Sonogashira coupling with terminal alkynes can introduce linearity and rigidity into the molecular backbone, which is often desirable for efficient charge transport. Similarly, Suzuki coupling with various arylboronic acids allows for the creation of complex, multi-aromatic structures with tailored electronic and photophysical properties.

The ketone functionality of this compound can also be leveraged to introduce further diversity. It can be a site for subsequent reactions to attach solubilizing side chains, which is crucial for the solution-based processing of these materials, or to introduce other functional groups that can influence the material's solid-state packing and, consequently, its electronic performance.

Table 2: Potential Optoelectronic Applications of Conjugated Systems Derived from this compound

| Device Type | Desired Property | Role of the Conjugated System |

| Organic Light-Emitting Diodes (OLEDs) | Efficient electroluminescence | Emissive layer, host material, or charge transport layer |

| Organic Photovoltaics (OPVs) | Broad absorption, efficient charge separation | Donor or acceptor material in the active layer |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | Semiconductor in the active channel |

This table illustrates the potential roles of conjugated systems synthesized from this compound in various optoelectronic devices.

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and halogen bonding, can be used to direct the self-assembly of molecules into well-defined, ordered structures.

The iodine atom in this compound is a particularly effective halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering and the construction of supramolecular assemblies.

By modifying the ketone group of this compound to include hydrogen bond donors or acceptors, it is possible to create molecules with multiple, orthogonal sites for non-covalent interactions. This allows for the programmed self-assembly of these building blocks into complex one-, two-, or three-dimensional architectures. These ordered structures can exhibit interesting properties, such as porosity, chirality, and responsiveness to external stimuli, making them promising for applications in sensing, catalysis, and materials science.

Table 3: Key Non-Covalent Interactions in Supramolecular Assemblies

| Interaction Type | Description | Potential Role of this compound Derivative |

| Halogen Bonding | A directional interaction involving a halogen atom. | The iodine atom acts as a halogen bond donor. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a highly electronegative atom. | Modified ketone group can provide H-bond donors/acceptors. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can participate in π-π stacking. |

This table summarizes the primary non-covalent interactions that can be exploited when using derivatives of this compound as building blocks for supramolecular assemblies.

Advanced Analytical Methods for Detection and Quantification in Chemical Research

Chromatographic Method Development for Purity Assessment and Reaction Monitoring

Chromatographic techniques are paramount for separating "1-(4-Iodophenyl)propan-2-one" from starting materials, byproducts, and degradation products, thereby enabling accurate purity determination and real-time monitoring of reaction progress.